cis-8-Octadecenoic acid
Overview
Description
Cis-8-Octadecenoic acid, commonly known as Oleic acid, is a monounsaturated fatty acid that plays a crucial role in maintaining the overall health of the human body. It is a naturally occurring fatty acid found in various food sources such as olive oil, nuts, and seeds. Oleic acid has been extensively studied for its various biochemical and physiological effects on the human body.
Scientific Research Applications
Chemical Industry
Cis-8-Octadecenoic acid is a monounsaturated fatty acid and an isomer of oleic acid . It is a versatile precursor of various valuable compounds, such as polymers . This makes cis-8-Octadecenoic acid highly attractive for the chemical industry where there is a growing interest in sustainable processes .
Biochemical Research
Cis-8-Octadecenoic acid is used in biochemical research, particularly in the study of lipids . It is categorized under the class of fatty acids , which are essential components of lipids and play crucial roles in biological systems.
Food Industry
Cis-8-Octadecenoic acid has been found in partially hydrogenated vegetable oil and milk fat . This suggests potential applications in the food industry, particularly in the production of certain types of oils and dairy products.
Synthesis of Other Compounds
The cis- and trans-modifications of 7-, 8-, and 11-octadecenoic acids were synthesized by methods which leave no doubt as to their structure . This indicates that cis-8-Octadecenoic acid can be used in the synthesis of other compounds, expanding its applications in chemical synthesis.
Microbial Research
Research has shown that oleic acid, an isomer of cis-8-Octadecenoic acid, can impact bacterial viability . This suggests that cis-8-Octadecenoic acid could potentially be used in microbial research, particularly in studies related to bacterial adhesion and biofilm production.
Mechanism of Action
Target of Action
Cis-8-Octadecenoic acid, also known as cis-8-oleic acid, is a monounsaturated fatty acid and an isomer of oleic acid . It is present in partially hydrogenated vegetable oil and milk fat
Mode of Action
It is known that monounsaturated fatty acids like cis-8-octadecenoic acid can interact with various cellular targets, influencing metabolic processes and cellular functions .
Biochemical Pathways
Cis-8-Octadecenoic acid is a positional isomer of oleic acid, and it can be elongated to form cis-8-octadecenoic acid (18:1n-10) . The biosynthesis of monounsaturated fatty acids like cis-8-Octadecenoic acid involves the action of enzymes such as stearoyl-CoA desaturase . .
Result of Action
Monounsaturated fatty acids like cis-8-octadecenoic acid can influence various cellular processes, including lipid metabolism, inflammation, and cell signaling .
properties
IUPAC Name |
(Z)-octadec-8-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDQFICGBMAFQ-KHPPLWFESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415240 | |
Record name | cis-8-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-8-Octadecenoic acid | |
CAS RN |
5684-71-9, 26764-26-1, 1329-02-8 | |
Record name | cis-8-Octadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5684-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Octadecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-8-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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